O1-Benzyl O4A-methyl (4AR,7AS)-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate
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Overview
Description
O1-Benzyl O4A-methyl (4AR,7AS)-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate is a complex organic compound belonging to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a cyclopenta[b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O1-Benzyl O4A-methyl (4AR,7AS)-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate involves several steps. One common method includes the stereoselective synthesis of the cyclopenta[b]pyridine ring system. This process typically starts with the optical resolution of intermediate dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate, followed by the conversion to hexahydrofuro[3,4-b]pyridine-5,7-dione, and finally to the target compound with high optical purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
O1-Benzyl O4A-methyl (4AR,7AS)-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
O1-Benzyl O4A-methyl (4AR,7AS)-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O1-Benzyl O4A-methyl (4AR,7AS)-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopenta[b]pyridine derivatives and related heterocyclic compounds. Examples include:
- Methyl (4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylate
- (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine
Uniqueness
O1-Benzyl O4A-methyl (4AR,7AS)-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate stands out due to its specific stereochemistry and functional groups, which confer unique chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H23NO4 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-O-benzyl 4a-O-methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1,4a-dicarboxylate |
InChI |
InChI=1S/C18H23NO4/c1-22-16(20)18-10-5-9-15(18)19(12-6-11-18)17(21)23-13-14-7-3-2-4-8-14/h2-4,7-8,15H,5-6,9-13H2,1H3/t15-,18+/m0/s1 |
InChI Key |
AHWGTEYTRSFUMN-MAUKXSAKSA-N |
Isomeric SMILES |
COC(=O)[C@@]12CCC[C@@H]1N(CCC2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C12CCCC1N(CCC2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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